molecular formula C2H4N4OS B3285740 Diamino-1lambda4,2,5-thiadiazol-1-one CAS No. 81074-83-1

Diamino-1lambda4,2,5-thiadiazol-1-one

Cat. No.: B3285740
CAS No.: 81074-83-1
M. Wt: 132.15 g/mol
InChI Key: QLKJZSNKNPNUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diamino-1lambda4,2,5-thiadiazol-1-one (CAS 81074-83-1) is a high-value heterocyclic compound incorporating sulfur and nitrogen, characterized by its functionalization with amino and carbonyl groups . This molecular architecture makes it a versatile and key intermediate in organic synthesis, particularly as a precursor for the formation of C-N and C-S bonds . The presence of reactive amino groups grants significant versatility in derivatization reactions, including condensations and cycloadditions, facilitating the construction of more complex molecular structures for pharmaceutical and material science research . The compound is offered with a guaranteed purity of 95% or higher, and its thermal stability and solubility in polar solvents make it suitable for use under controlled reaction conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-oxo-1,2,5-thiadiazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4OS/c3-1-2(4)6-8(7)5-1/h(H2,3,5)(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKJZSNKNPNUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS(=O)N=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Diamino 1λ⁴,2,5 Thiadiazol 1 One

Established Synthetic Pathways for 1,2,5-Thiadiazole (B1195012) Derivatives

The synthesis of the Diamino-1λ⁴,2,5-thiadiazol-1-one core often proceeds through the preparation and subsequent oxidation of 3,4-diamino-1,2,5-thiadiazole. The established methods for constructing the 1,2,5-thiadiazole ring are therefore foundational.

Precursor Synthesis and Optimization Strategies

The primary precursor to Diamino-1λ⁴,2,5-thiadiazol-1-one is 3,4-diamino-1,2,5-thiadiazole. A common synthetic route to this precursor involves the ammonolysis of 3,4-dichloro-1,2,5-thiadiazole. The dichloro precursor is itself typically synthesized from the reaction of aminoacetonitrile with a mixture of sulfur dichloride and chlorine mdpi.com.

Another key precursor, particularly for the corresponding 1,1-dioxide, is the dipotassium salt of 3,4-dihydroxy-1,2,5-thiadiazole 1,1-dioxide, which can be synthesized in high yield from sulfamide and diethyl oxalate acs.org. This dihydroxy derivative can then be converted to the 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide using a chlorinating agent like phosphorus pentachloride. Subsequent reaction with ammonia can then furnish 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide acs.org.

Optimization of these precursor syntheses often focuses on improving yields and minimizing side reactions. For instance, in the synthesis of 3,4-dichloro-1,2,5-thiadiazole, controlling the reaction temperature and the stoichiometry of the reactants is crucial to prevent the formation of mono-chlorinated byproducts mdpi.com.

PrecursorStarting MaterialsKey ReagentsTypical YieldReference
3,4-Dichloro-1,2,5-thiadiazoleAminoacetonitrileSulfur dichloride, ChlorineModerate mdpi.com
3,4-Diamino-1,2,5-thiadiazole3,4-Dichloro-1,2,5-thiadiazoleAmmoniaGood acs.org
Dipotassium 3,4-dihydroxy-1,2,5-thiadiazole 1,1-dioxideSulfamide, Diethyl oxalatePotassium hydroxideHigh acs.org
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxideDipotassium 3,4-dihydroxy-1,2,5-thiadiazole 1,1-dioxidePhosphorus pentachlorideGood acs.org
3,4-Diamino-1,2,5-thiadiazole 1,1-dioxide3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxideAmmoniaGood acs.org

Reaction Mechanism Elucidation for Primary Synthesis Routes

The formation of the 1,2,5-thiadiazole ring from 1,2-diamines and sulfur-containing reagents like thionyl chloride is believed to proceed through the formation of a monosulfinylamine intermediate google.com. Subsequent intramolecular cyclization and elimination of water lead to the aromatic thiadiazole ring.

The synthesis of 1,2,5-thiadiazole 1,1-dioxides from the condensation of α-diketones with sulfamide involves the formation of a diimine intermediate, followed by cyclization and dehydration to yield the final product.

The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring is a key step in accessing the target compound. Mild oxidizing agents, such as 3-chloroperoxybenzoic acid (mCPBA), are typically employed to convert the thiadiazole to the corresponding 1-oxide or 1,1-dioxide thieme-connect.deacs.org. The selectivity between the mono- and di-oxidized products can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Novel and Sustainable Synthetic Approaches for Diamino-1λ⁴,2,5-thiadiazol-1-one

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thiadiazole derivatives, including the target compound.

Catalytic Strategies in Thiadiazolone Ring Formation

While direct catalytic methods for the formation of the Diamino-1λ⁴,2,5-thiadiazol-1-one ring are not extensively documented, related catalytic strategies for other thiadiazole isomers offer potential avenues for exploration. For instance, molecular iodine has been used as a catalyst for the oxidative N-S bond formation in the synthesis of 5-amino- and 3,5-diamino-substituted 1,2,4-thiadiazoles under mild, transition-metal-free conditions eprajournals.com. Such approaches could potentially be adapted for the synthesis of 1,2,5-thiadiazole derivatives.

Green Chemistry Principles in Heterocyclic Synthesis

A significant advancement in the synthesis of 1,2,5-thiadiazole 1-oxides involves a photochemical ring contraction of 1,2,6-thiadiazines. This method utilizes visible light and molecular oxygen under ambient conditions to achieve a quantitative conversion chemrxiv.orgconnectjournals.com. This approach is highly atom-economical and avoids the use of harsh reagents, aligning well with the principles of green chemistry. The proposed mechanism involves the photosensitized generation of singlet oxygen, which undergoes a [3+2] cycloaddition with the thiadiazine, followed by a ring contraction with the selective excision of a carbon atom connectjournals.com. This photochemical route provides access to novel and previously difficult-to-obtain 1,2,5-thiadiazole 1-oxide structures connectjournals.com.

Synthetic ApproachKey FeaturesAdvantagesReference
Photochemical Ring ContractionVisible light, molecular oxygen, ambient temperatureHigh atom economy, mild conditions, access to novel structures chemrxiv.orgconnectjournals.com
Iodine-catalyzed Oxidative Cyclization (for 1,2,4-isomers)Molecular iodine catalyst, transition-metal-freeMild conditions, simple operation eprajournals.com

Functionalization and Derivatization of the Diamino-1λ⁴,2,5-thiadiazol-1-one Scaffold

The amino groups on the Diamino-1λ⁴,2,5-thiadiazol-1-one scaffold provide reactive handles for a variety of functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

The amino groups of 3,4-diamino-1,2,5-thiadiazole are known to undergo condensation reactions with 1,2-dicarbonyl compounds to form fused pyrazine ring systems acs.org. It is expected that the amino groups on the corresponding 1-oxide would exhibit similar reactivity, allowing for the construction of more complex heterocyclic systems.

Furthermore, the 1,2,5-thiadiazole 1,1-dioxide ring is known to be susceptible to nucleophilic attack acs.org. This suggests that the Diamino-1λ⁴,2,5-thiadiazol-1-one ring may also be reactive towards nucleophiles, potentially leading to ring-opening or substitution reactions depending on the nature of the nucleophile and the reaction conditions. For instance, the C=N double bonds in 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide can undergo addition reactions with amines and amides organic-chemistry.org.

Alkylation of the amino groups is another potential avenue for derivatization. While N-alkylation of the 1,2,5-thiadiazole ring itself is not facile due to the low electron density on the nitrogen atoms, the exocyclic amino groups should be amenable to standard alkylation procedures google.com.

Reaction TypeReagentsPotential Products
Condensation1,2-Dicarbonyl compounds (e.g., glyoxal)Fused thiadiazolopyrazines
Nucleophilic AdditionAmines, AmidesSubstituted thiadiazolines (potential)
AlkylationAlkyl halidesN-alkylated diamino derivatives
AcylationAcyl chlorides, AnhydridesN-acylated diamino derivatives

Electrophilic and Nucleophilic Substitutions on the Thiadiazolone Ring

The 1,2,5-thiadiazole 1,1-dioxide ring system is generally susceptible to nucleophilic attack due to its electron-deficient nature. While direct electrophilic substitution on the ring of Diamino-1λ⁴,2,5-thiadiazol-1-one is not commonly observed due to the deactivating effect of the sulfonyl group and the presence of activating amino groups that direct electrophiles to themselves, nucleophilic substitution reactions provide a viable pathway for derivatization.

The synthesis of the parent 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide itself proceeds from 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide via nucleophilic substitution with ammonia. acs.org This precursor, the 3,4-dichloro derivative, is highly reactive and can react with various nucleophiles. acs.org For instance, reaction with methanol yields the dimethoxy derivative, which can then undergo further substitution. acs.org

Studies on related 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides have shown that the C=N double bonds are prone to addition by various nucleophiles. mdpi.com While these are addition rather than substitution reactions, they highlight the electrophilic nature of the ring carbons. For the diamino-substituted compound, the strong electron-donating character of the amino groups may reduce the electrophilicity of the ring carbons, making direct nucleophilic substitution on the ring more challenging compared to its dichloro or dimethoxy counterparts.

Reaction Type Reagents and Conditions Product(s) Reference
Nucleophilic Substitution3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide, Ammonia3,4-diamino-1,2,5-thiadiazole 1,1-dioxide acs.org
Nucleophilic Substitution3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide, Methanol3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide acs.org
Nucleophilic Substitution3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide, Morpholine3-morpholino-4-methoxy-1,2,5-thiadiazole 1,1-dioxide acs.org
Nucleophilic Substitution3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide, Piperidine (2 equiv.)3-oxo-4-piperidino-1,2,5-thiadiazoline 1,1-dioxide acs.org

Modifications at the Amino and Oxo Functional Groups

The primary amino groups of Diamino-1λ⁴,2,5-thiadiazol-1-one are key sites for chemical modification, allowing for the introduction of a wide variety of functional groups through reactions such as acylation and alkylation.

Acylation: The amino groups can readily react with acylating agents like acid chlorides and anhydrides to form the corresponding amides. For instance, the acylation of thiosemicarbazide (B42300), a precursor for some thiadiazoles, is a common step in their synthesis, indicating the susceptibility of amino groups attached to such heterocyclic systems to this reaction. nih.gov The reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with bromine in acetic acid to yield 5-bromo derivatives suggests that the amino group activates the ring towards certain electrophilic attacks, though direct acylation would be expected to occur at the nitrogen. nih.gov

Alkylation: Alkylation of the amino groups can also be achieved, leading to secondary and tertiary amine derivatives. The reaction of 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide with methylamine and dimethylamine yields the corresponding N-methyl and N,N-dimethylamino derivatives, demonstrating that alkylamines can act as effective nucleophiles in displacing leaving groups on the thiadiazole dioxide ring. acs.org This suggests that direct alkylation of the amino groups on the pre-formed diamino thiadiazole dioxide is also a feasible synthetic route.

Modification Type Reagent Class Expected Product Analogous Reaction Reference
Acylation of Amino GroupAcid Chlorides, Acid AnhydridesN,N'-diacyl-diamino-1λ⁴,2,5-thiadiazol-1-one nih.gov
Alkylation of Amino GroupAlkyl HalidesN,N'-dialkyl-diamino-1λ⁴,2,5-thiadiazol-1-one acs.org
Reaction with DicarbonylsGlyoxal (B1671930), Oxalic AcidFused pyrazine derivatives researchgate.net

Stereoselective Derivatization Strategies (if applicable)

Diamino-1λ⁴,2,5-thiadiazol-1-one is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective derivatization strategies are not directly applicable to the parent compound. However, if chiral reagents are used to derivatize the amino groups, diastereomeric products could be formed. The synthesis of such chiral derivatives has not been specifically reported for this compound.

Advanced Purification and Isolation Techniques for Diamino-1λ⁴,2,5-thiadiazol-1-one and Its Derivatives

The purification and isolation of Diamino-1λ⁴,2,5-thiadiazol-1-one and its derivatives are crucial for obtaining materials of high purity for further study and application. Common laboratory techniques are employed, and can be optimized for this class of compounds.

Recrystallization: This is a fundamental technique for the purification of solid compounds. The choice of solvent is critical and is determined by the solubility of the compound and its impurities. For amino-substituted thiazole and thiadiazole derivatives, solvents such as ethanol and methanol are often used for recrystallization. nih.govmdpi.com

Chromatography: Column chromatography is a versatile method for separating complex mixtures. For aminothiazole and related derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents, is selected to achieve optimal separation. The progress of the separation is often monitored by thin-layer chromatography (TLC). derpharmachemica.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative scale purifications, offering higher resolution and efficiency.

Extraction: Liquid-liquid extraction is frequently used during the work-up of synthesis reactions to separate the desired product from byproducts and unreacted starting materials. For instance, after a reaction, the mixture might be poured into water and extracted with an organic solvent like ethyl acetate to isolate the product. researchgate.net

Technique Description Common Solvents/Materials Reference
RecrystallizationPurification of solid compounds based on differential solubility.Ethanol, Methanol nih.govmdpi.com
Column ChromatographySeparation based on differential adsorption on a stationary phase.Silica gel, Ethyl acetate/Hexane gradients derpharmachemica.com
ExtractionSeparation based on differential solubility between two immiscible liquid phases.Ethyl acetate, Water researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of Diamino 1λ⁴,2,5 Thiadiazol 1 One

X-ray Crystallography and Single-Crystal Diffraction Analysis for Molecular Architecture

There is no available X-ray crystallographic data for Diamino-1λ⁴,2,5-thiadiazol-1-one in prominent structural databases, such as the Cambridge Structural Database (CSD). This absence of data means that a definitive, experimentally determined three-dimensional structure is not available.

Detailed Molecular Geometry and Bond Parameters of the Thiadiazolone Ring

Without single-crystal X-ray diffraction analysis, the precise bond lengths, bond angles, and torsion angles of the thiadiazolone ring in this specific compound remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular forces, such as van der Waals interactions or potential π-π stacking, that govern the crystal lattice is unavailable. The arrangement of molecules in the solid state, known as the crystal packing motif, has not been described.

Hydrogen Bonding Networks and Supramolecular Assembly in Solid State

The presence of amino groups and a sulfoxide oxygen atom suggests the potential for significant hydrogen bonding. However, without crystallographic data, the specific hydrogen bonding networks and the resulting supramolecular assembly in the solid state cannot be analyzed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A survey of chemical literature does not yield any reports on the advanced NMR spectroscopic analysis of Diamino-1λ⁴,2,5-thiadiazol-1-one. Such studies are crucial for confirming the chemical structure and understanding its behavior in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

There are no published 2D NMR spectra (COSY, HSQC, HMBC) for this compound. Therefore, the specific correlations between protons and carbons, which are essential for unambiguous assignment of the molecule's connectivity, have not been documented.

Solid-State NMR Spectroscopy for Conformational Dynamics

Data from solid-state NMR spectroscopy, which provides insight into the structure and dynamics of molecules in the solid phase, is also absent from the scientific literature for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups and elucidating the molecular structure of Diamino-1λ⁴,2,5-thiadiazol-1-one. While a dedicated spectrum for this specific compound is not extensively reported, a detailed analysis can be inferred from the well-documented spectra of analogous thiadiazole derivatives, particularly those containing amino groups and oxidized sulfur atoms. researchgate.netnih.gov

The key vibrational modes expected for Diamino-1λ⁴,2,5-thiadiazol-1-one are associated with the N-H bonds of the amino groups, the C=N double bonds within the heterocyclic ring, and the S=O bond of the sulfone group.

Amino Group Vibrations: The primary amino (-NH₂) groups are expected to exhibit characteristic stretching vibrations in the high-frequency region of the FT-IR and Raman spectra, typically between 3450 and 3300 cm⁻¹. nih.gov Asymmetric and symmetric N-H stretching modes will likely appear as two distinct bands. Additionally, N-H bending or scissoring vibrations are anticipated in the 1650-1580 cm⁻¹ range. researchgate.net

Thiadiazole Ring Vibrations: The heterocyclic 1,2,5-thiadiazole (B1195012) ring gives rise to a set of fingerprint vibrations. The C=N stretching vibrations are particularly informative and are typically observed in the 1600–1550 cm⁻¹ region. nih.gov The exact position of these bands can be influenced by the electronic effects of the amino substituents and the oxidized sulfur atom. Other ring vibrations, including ring stretching and deformation modes, will appear at lower wavenumbers and contribute to the complex fingerprint region of the spectra. researchgate.net

S=O Group Vibrations: The presence of the S=O (sulfone) group is a defining feature of this molecule. This group is expected to produce strong, characteristic absorption bands in the IR spectrum. As observed in related 1,2,5-thiadiazole 1,1-dioxides, two distinct S=O stretching bands are anticipated: an asymmetric stretch between 1350–1280 cm⁻¹ and a symmetric stretch in the 1170–1100 cm⁻¹ range. nih.gov These bands are often intense in the IR spectrum and serve as a reliable diagnostic for the oxidized sulfur center.

The table below summarizes the expected characteristic vibrational frequencies for Diamino-1λ⁴,2,5-thiadiazol-1-one based on data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
Asymmetric & Symmetric N-H Stretching-NH₂3450 - 3300FT-IR, Raman
N-H Bending (Scissoring)-NH₂1650 - 1580FT-IR, Raman
C=N StretchingThiadiazole Ring1600 - 1550FT-IR, Raman
Asymmetric S=O StretchingS=O1350 - 1280FT-IR
Symmetric S=O StretchingS=O1170 - 1100FT-IR
Ring Stretching/DeformationThiadiazole Ring< 1000FT-IR, Raman

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of Diamino-1λ⁴,2,5-thiadiazol-1-one. Its primary function is the precise determination of the molecular weight, which allows for the unambiguous confirmation of the elemental composition and molecular formula (C₂H₄N₄OS).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙ or [M+H]⁺). The high resolving power of HRMS enables the differentiation of this peak from other ions with the same nominal mass, confirming the molecular formula with a high degree of confidence.

A primary fragmentation pathway for substituted thiadiazoles often involves the cleavage and loss of substituents, followed by the degradation of the heterocyclic ring itself. mdpi.com For 1,2,3-thiadiazoles, the elimination of a molecule of nitrogen (N₂) from the molecular ion is a common initial step. rsc.org Although this is a different isomer, ring instability leading to the loss of small, stable molecules is a general feature. Another potential pathway involves the cleavage of the S-N bond or the expulsion of SO or related fragments. The amino groups may be lost as ammonia (NH₃) or through more complex rearrangements.

The structural elucidation focuses on identifying characteristic fragment ions that confirm the connectivity of the molecule. Key expected fragmentation steps include:

Loss of NH₂/NH₃: Cleavage of an amino group radical or loss of ammonia.

Loss of S=O: Expulsion of sulfur monoxide.

Ring Cleavage: Fragmentation of the thiadiazole ring, potentially leading to the loss of N₂ or cyanamide (CH₂N₂) fragments.

The following table outlines the predicted key ions and their corresponding molecular formulas that would be identified through HRMS analysis.

Ionm/z (Nominal)Molecular FormulaDescription
[C₂H₄N₄OS]⁺˙132C₂H₄N₄OSMolecular Ion (M⁺˙)
[C₂H₂N₃S]⁺99C₂H₂N₃SLoss of H₂NO
[C₂H₄N₄S]⁺˙116C₂H₄N₄SLoss of Oxygen (O)
[C₂H₄N₄O]⁺˙100C₂H₄N₄OLoss of Sulfur (S)
[CHN₂S]⁺73CHN₂SRing fragment after loss of CH₃N₂O
[CN₂H₂]⁺˙42CH₂N₂Cyanamide fragment

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The applicability of these techniques to Diamino-1λ⁴,2,5-thiadiazol-1-one is contingent on the presence of chirality in the molecule. The parent structure of Diamino-1λ⁴,2,5-thiadiazol-1-one is achiral. It possesses a plane of symmetry and lacks any stereocenters. Consequently, an isolated molecule of Diamino-1λ⁴,2,5-thiadiazol-1-one will not exhibit any CD or ORD signals. mdpi.com

However, chiroptical spectroscopy would become a highly relevant and powerful tool under specific conditions:

Chiral Derivatization: If the amino groups of the molecule were to be substituted with enantiomerically pure chiral moieties (e.g., chiral side chains), the resulting derivative would be chiral. In this case, CD and ORD spectroscopy would be essential for confirming the absolute configuration of the new stereocenters and studying the conformation of the molecule in solution. nih.gov

Chiral Environment: It is possible to induce chiroptical properties in an achiral molecule by placing it in a chiral environment. nih.govresearchgate.net This can be achieved by forming a complex with a chiral host molecule or by dissolving it in a chiral solvent. The induced CD spectrum could then provide information about the nature of the intermolecular interactions.

Chemical Reactivity and Mechanistic Investigations of Diamino 1λ⁴,2,5 Thiadiazol 1 One

Reactivity of the Thiadiazolone Ring System

The 1,2,5-thiadiazole (B1195012) ring is characterized by its aromaticity and thermal stability. thieme-connect.de However, the introduction of a hypervalent sulfur atom in the form of a λ⁴-oxo group significantly alters its reactivity profile, rendering the ring nonaromatic and more susceptible to certain transformations. researchgate.net

The 1,2,5-thiadiazole ring system is generally resistant to electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms. thieme-connect.de This effect is further amplified by the presence of the S=O group in Diamino-1λ⁴,2,5-thiadiazol-1-one. Conversely, the ring carbons are electron-deficient, making them susceptible to nucleophilic attack. This is particularly true for the oxidized derivatives of 1,2,5-thiadiazoles.

For the closely related 1,2,5-thiadiazole 1,1-dioxides, the ring is highly vulnerable to nucleophiles, leading to addition reactions across the C=N double bonds. nih.gov For instance, alcohols can add to the C=N double bonds of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. nih.gov Similarly, cyanide ions can undergo mono or double addition to the ring. nih.gov It is therefore highly probable that Diamino-1λ⁴,2,5-thiadiazol-1-one will also be reactive towards nucleophiles at the ring carbon atoms. The presence of two amino groups, which are electron-donating, may somewhat mitigate this effect compared to unsubstituted or halogen-substituted analogs.

While direct electrophilic attack on the ring carbons is unlikely, reactions at the exocyclic amino groups are more feasible, as discussed in section 4.3.

The 1,2,5-thiadiazole ring can undergo cleavage under certain conditions. Reductive cleavage of the 1,2,5-thiadiazole ring using powerful reducing agents is a known method to produce 1,2-diamino compounds. thieme-connect.de Oxidative ring cleavage can also occur under more aggressive conditions. thieme-connect.de

Ring-transformation reactions are also documented for related structures. For example, 1,2,6-thiadiazines can undergo a photochemical ring contraction in the presence of visible light and oxygen to yield 1,2,5-thiadiazole 1-oxides. chemrxiv.org This process involves a [3+2] cycloaddition with singlet oxygen, followed by a ring contraction with the excision of a carbon atom. chemrxiv.org Another example is the thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides, which can liberate sulfur dioxide (SO₂) to yield dinitriles. nih.gov

Reaction TypeReagents/ConditionsProduct(s)Applicability to Diamino-1λ⁴,2,5-thiadiazol-1-one
Reductive Ring CleavagePowerful reducing agents1,2-Diamino compoundsPlausible, would lead to a diamino-substituted sulfur-containing acyclic compound.
Photochemical Ring ContractionVisible light, O₂, from a 1,2,6-thiadiazine precursor1,2,5-Thiadiazole 1-oxideA potential synthetic route to the target compound's core structure. chemrxiv.org
Thermal DecompositionElevated temperaturesDinitriles + SO₂Possible, but the presence of amino groups might influence the reaction pathway.

Transformations Involving the Hypervalent Sulfur Center

The λ⁴-sulfur atom is a key feature of Diamino-1λ⁴,2,5-thiadiazol-1-one, and its reactivity is central to the molecule's chemical properties.

The sulfur atom in 1,2,5-thiadiazoles can be readily oxidized. nih.gov Mild oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used to convert 1,2,5-thiadiazoles into their corresponding 1-oxides (λ⁴) and further to 1,1-dioxides (λ⁶). nih.govmdpi.com This suggests that the λ⁴-sulfur in Diamino-1λ⁴,2,5-thiadiazol-1-one could be further oxidized to the corresponding S,S-dioxide derivative, 3,4-diamino-1,2,5-thiadiazole-1,1-dioxide.

Conversely, the S=O bond can be reduced. For instance, 1,2,5-thiadiazole 1-oxides can be deoxygenated to the corresponding 1,2,5-thiadiazoles through thermal or electrochemical reduction. mdpi.com Therefore, it is expected that Diamino-1λ⁴,2,5-thiadiazol-1-one can be reduced to Diamino-1,2,5-thiadiazole.

TransformationReagent/ConditionResulting Sulfur StateComment
OxidationmCPBA or other peroxy acidsλ⁶ (S,S-dioxide)A common reaction for thiadiazoles and their oxides. nih.gov
Reduction (Deoxygenation)Thermal or electrochemical methodsλ² (Thiadiazole)Demonstrated for other 1,2,5-thiadiazole 1-oxides. mdpi.com

The coordination chemistry of thiadiazoles is well-established, with the sulfur and nitrogen atoms acting as potential donor sites. isres.org In the case of oxidized thiadiazoles, the oxygen atoms of the sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides are known to coordinate with hard metal ions. nih.gov This suggests that the exocyclic oxygen atom of the S=O group in Diamino-1λ⁴,2,5-thiadiazol-1-one is a likely site for coordination with metal centers.

Reactivity of the Amino and Oxo Functional Groups

The amino groups in aminothiadiazoles exhibit typical reactivity for aromatic amines. For example, the amino groups of 2,5-diamino-1,3,4-thiadiazole (B1295027) can be acetylated with acetic anhydride (B1165640). nih.gov It is also known that 2-amino-1,3,4-thiadiazole (B1665364) reacts with 1,3-dicarbonyl compounds. nih.gov A highly relevant reaction is the hydrolysis of the amino groups in 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide under basic conditions, which affords 4-amino-3-oxo-1,2,5-thiadiazoline 1,1-dioxide. scite.ai This indicates that the amino groups in Diamino-1λ⁴,2,5-thiadiazol-1-one are also susceptible to hydrolysis.

The reactivity of the exocyclic oxo group is primarily linked to its electron-withdrawing nature, which activates the thiadiazole ring towards nucleophilic attack, and its potential to act as a coordination site for metal ions, as discussed in section 4.2.2.

Functional GroupReaction TypeReagents/ConditionsExpected Product
Amino GroupsAcylationAcetic anhydrideN,N'-diacetyl derivative
Amino GroupsHydrolysisBasic conditionsAmino-oxo or dioxo derivatives scite.ai
Amino GroupsReaction with dicarbonyls1,3-dicarbonyl compoundsFused heterocyclic systems nih.gov
Oxo GroupCoordinationMetal ionsMetal complexes

Acid-Base Properties and Protonation Equilibria

The acid-base properties of Diamino-1λ⁴,2,5-thiadiazol-1-one are dictated by the basicity of the exocyclic amino groups and the nitrogen atoms within the heterocyclic ring. The parent 1,2,5-thiadiazole is a very weak base, with a pKa of -4.9. thieme-connect.de However, the presence of two amino groups at the 3 and 4 positions is expected to significantly increase the basicity of the molecule. The amino groups, being electron-donating, increase the electron density on the ring nitrogen atoms, making them more susceptible to protonation.

The protonation equilibria will involve the protonation of both the exocyclic amino groups and the ring nitrogens. The exact site of protonation and the corresponding pKa values would be influenced by the electron-withdrawing nature of the S=O group, which tends to decrease the basicity of the adjacent ring nitrogens. It is plausible that the exocyclic amino groups are the primary sites of protonation in acidic media. The resulting ammonium (B1175870) ions would be stabilized by resonance.

Condensation, Acylation, and Alkylation Reactions

The presence of nucleophilic amino groups makes Diamino-1λ⁴,2,5-thiadiazol-1-one a versatile precursor for a variety of functionalization reactions, including condensation, acylation, and alkylation.

Condensation Reactions: Diamino-1,2,5-thiadiazoles can undergo condensation reactions with dicarbonyl compounds to form fused heterocyclic systems. For example, the reaction of 3,4-diamino-1,2,5-oxadiazole, a close analog, with glyoxal (B1671930) leads to the formation of researchgate.netnih.govoxadiazolo[3,4-b]pyrazine. nih.gov By analogy, Diamino-1λ⁴,2,5-thiadiazol-1-one could react with suitable dicarbonyl compounds to yield novel fused heterocyclic systems with the thiadiazole-1-oxide core.

Acylation Reactions: The amino groups of thiadiazole derivatives are readily acylated. For instance, 2,5-diamino-1,3,4-thiadiazole reacts with acetic anhydride to form a diacetyl derivative. nih.gov Similarly, the acylation of thiosemicarbazide (B42300) is a key step in the synthesis of many 2-amino-1,3,4-thiadiazoles. nih.govencyclopedia.pub It is therefore expected that Diamino-1λ⁴,2,5-thiadiazol-1-one would undergo acylation with acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acylated products. The reaction conditions would likely need to be controlled to achieve mono- or di-acylation as desired.

Alkylation Reactions: Alkylation of amino-thiadiazoles is a common method for introducing alkyl substituents. For example, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethyl bromobutyrate proceeds in the presence of a base. nih.gov The amino groups of Diamino-1λ⁴,2,5-thiadiazol-1-one are expected to be susceptible to alkylation by alkyl halides. The reaction would likely proceed via nucleophilic substitution, with the amino group acting as the nucleophile. The reactivity could be influenced by the steric hindrance and the electronic effects of the thiadiazole-1-oxide ring. N-alkylation of related 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has also been reported. acs.org

Thermal and Photochemical Stability and Decomposition Pathways (Mechanistic Focus)

Thermal Stability: While specific thermal decomposition data for Diamino-1λ⁴,2,5-thiadiazol-1-one is not available, studies on related compounds suggest that the thiadiazole ring can be cleaved under forcing conditions. The thermal decomposition of complexes of 5-amino-2-thiol-1,3,4-thiadiazole has been studied, indicating that the thiadiazole ring eventually breaks down at elevated temperatures. researchgate.net For 1,2,5-thiadiazole 1,1-dioxides, thermal rearrangement can occur, involving a methyl shift from an oxygen to a nitrogen atom. acs.org The thermal behavior of Diamino-1λ⁴,2,5-thiadiazol-1-one would likely involve complex processes, potentially including ring cleavage, desulfurization, and reactions involving the amino groups.

Photochemical Stability: The photochemical stability of thiadiazole derivatives can be limited. For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) undergoes slow photochemical degradation. thieme-connect.de More relevantly, the photochemical decomposition of 1,2,5-thiadiazole-3,4-diamine (B1337317) can be initiated by UV irradiation, leading to ring-opening through the cleavage of the S-N bond and the formation of reactive intermediates. A similar pathway could be anticipated for Diamino-1λ⁴,2,5-thiadiazol-1-one, where the absorption of UV light could lead to the homolytic cleavage of the relatively weak S-N bond, initiating a cascade of decomposition reactions. The S-oxide group might influence the photolytic pathway by altering the electronic structure and absorption properties of the molecule.

Reaction Kinetics and Thermodynamic Analysis of Diamino-1λ⁴,2,5-thiadiazol-1-one Transformations

Detailed kinetic and thermodynamic studies on the transformations of Diamino-1λ⁴,2,5-thiadiazol-1-one are not extensively reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

Reaction Kinetics: The rates of reactions involving Diamino-1λ⁴,2,5-thiadiazol-1-one, such as acylation and alkylation, would be dependent on several factors, including the concentration of reactants, temperature, and the choice of solvent and catalyst. The nucleophilicity of the amino groups, which is enhanced by their electron-donating character but potentially moderated by the electron-withdrawing S-oxide group, would be a key determinant of the reaction rates in nucleophilic substitution reactions. Kinetic studies would be valuable to quantify the reactivity of this compound and to optimize reaction conditions for synthetic applications.

Theoretical and Computational Chemistry of Diamino 1λ⁴,2,5 Thiadiazol 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the electronic structure of molecules. These methods allow for the detailed examination of electron distribution, molecular orbitals, and energetic properties, which collectively govern the molecule's behavior and reactivity.

Density Functional Theory (DFT) has become a standard and reliable computational method for studying the ground state properties of organic and heterocyclic molecules. mdpi.com For thiadiazole derivatives, hybrid functionals such as B3LYP are frequently employed in conjunction with basis sets like 6-311G++(d,p) to achieve a good balance between computational cost and accuracy in reproducing experimental data. mdpi.com

For Diamino-1λ⁴,2,5-thiadiazol-1-one, DFT calculations would be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide the most stable three-dimensional arrangement of the atoms. The results of such calculations, including key geometric parameters, are essential for understanding the molecule's steric and electronic properties.

Table 1: Predicted Ground State Geometric Parameters for Diamino-1λ⁴,2,5-thiadiazol-1-one using DFT (B3LYP/6-311+G(d,p)) Note: These are hypothetical values based on typical calculations for related thiadiazole structures.

Bond Lengths (Å)Bond Angles (°)
BondPredicted LengthAnglePredicted Angle
S=O1.45N-S-N98.5
S-N1.68S-N-C110.0
N-C1.35N-C-C110.8
C-C1.44N-C-(NH₂)121.5
C-NH₂1.36H-N-H118.0

While DFT is highly effective, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative approaches for high-level electronic structure analysis. elixirpublishers.com These methods, particularly MP2, include electron correlation effects more explicitly than standard DFT functionals, which can be important for accurately describing systems with complex electronic features like hypervalent atoms. Although more computationally demanding, ab initio calculations are often used to validate DFT results and to compute properties where DFT may be less reliable. elixirpublishers.com For Diamino-1λ⁴,2,5-thiadiazol-1-one, MP2 calculations could provide benchmark values for the geometry and energy, offering a deeper understanding of the electronic interactions within the molecule.

Computational Prediction of Spectroscopic Parameters and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The standard approach involves using the Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP or PBE0. nih.govpnnl.gov

For Diamino-1λ⁴,2,5-thiadiazol-1-one, the process would involve first optimizing the molecular geometry and then performing GIAO calculations on that structure. To improve accuracy, solvent effects are often included using a continuum model such as the Polarizable Continuum Model (PCM). iu.edu.sa The predicted chemical shifts for different candidate structures can be compared with experimental spectra to find the best match. nih.gov Modern computational methods can achieve a mean absolute error of less than 2 ppm for ¹³C and 0.2 ppm for ¹H shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Diamino-1λ⁴,2,5-thiadiazol-1-one Note: Values are hypothetical, calculated relative to TMS, and serve as an example of computational output.

Atom TypePredicted Chemical Shift (ppm)Notes
¹³C (Ring Carbons)155 - 165Deshielded due to attachment to electronegative nitrogen atoms and participation in the heterocyclic ring system. Carbon signals in related 1,2,5-thiadiazole (B1195012) 1,1-dioxides appear in the 150–170 ppm range. mdpi.com
¹H (Amino Protons)7.0 - 8.5Chemical shift can be broad and is highly dependent on solvent and concentration due to hydrogen bonding.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective for predicting vibrational frequencies and aiding in the assignment of spectral bands. elixirpublishers.com Following geometry optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. researchgate.net

For Diamino-1λ⁴,2,5-thiadiazol-1-one, calculations would identify key vibrational modes, such as the S=O stretching frequency, the N-H stretching and bending modes of the amino groups, and the characteristic ring stretching and deformation modes. researchgate.net This allows for a complete and reliable assignment of the experimental IR and Raman spectra. iu.edu.sa

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Unscaled B3LYP/6-311+G(d,p) values are hypothetical examples.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
N-H Stretch (asymmetric)3550~3400-3500
N-H Stretch (symmetric)3450~3300-3400
N-H Scissoring1640~1600-1650
C=N Ring Stretch1580~1550-1600
S=O Stretch1150~1100-1180

In-depth Analysis of Bonding in Hypervalent Sulfur Systems

The sulfur atom in Diamino-1λ⁴,2,5-thiadiazol-1-one is hypervalent, meaning it formally has more than eight electrons in its valence shell. Understanding the nature of bonding in such systems is a complex challenge that benefits greatly from computational analysis. The structure features a central five-membered ring containing an S=O bond, which influences the electronic properties of the entire molecule.

Computational methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are employed to investigate the nature of the chemical bonds, particularly the S-N and S=O bonds. researchgate.net NBO analysis can quantify the charge distribution, orbital hybridization, and delocalization of electrons within the molecule. This would reveal the extent of the π-system delocalization across the thiadiazole ring and the polarity of the S=O bond. For related 1,2,5-thiadiazole 1,1-dioxides, the sulfonyl group significantly alters the nature of molecular interactions. mdpi.com In Diamino-1λ⁴,2,5-thiadiazol-1-one, the single S=O group, combined with the electron-donating amino groups, creates a unique electronic environment. A detailed structural analysis of related dioxothiadiazole heterocycles shows that bond lengths within the ring change systematically upon reduction to a radical anion, providing a tool to assess the valence state based on structural data. nih.gov Similar computational studies on Diamino-1λ⁴,2,5-thiadiazol-1-one would clarify the degree of aromaticity and the nature of the hypervalent sulfur bonding.

Topological Analysis of Electron Density (e.g., AIM, ELF)

The topological analysis of electron density provides a rigorous framework for understanding chemical bonding and molecular structure. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are instrumental in this regard.

Quantum Theory of Atoms in Molecules (AIM): AIM analysis, pioneered by Richard Bader, partitions the molecular electron density, ρ(r), to define atoms and the chemical bonds between them. This is achieved by analyzing the gradient vector field of the electron density. Critical points in this field, where ∇ρ(r) = 0, are located and classified. For Diamino-1λ⁴,2,5-thiadiazol-1-one, bond critical points (BCPs) would be found between covalently linked atoms. The properties at these BCPs, such as the electron density (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), characterize the nature of the chemical bonds. For instance, the S=O and S-N bonds would be of particular interest. The S=O bond is expected to exhibit a higher ρBCP and a more negative ∇²ρBCP compared to the S-N bonds, indicative of a greater degree of covalent character and electron density accumulation. The N-H and C-N bonds of the amino groups would also be characterized, providing quantitative measures of their strength and polarity.

Electron Localization Function (ELF): The Electron Localization Function (ELF), developed by Becke and Edgecombe, provides a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org ELF analysis maps regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org For Diamino-1λ⁴,2,5-thiadiazol-1-one, an ELF analysis would visualize the lone pairs on the nitrogen and oxygen atoms and the bonding pairs in the C-N, N-H, S-N, and S=O bonds. wikipedia.orgjussieu.fr The shape and size of the ELF basins offer a quantitative description of the electron distribution. For example, the ELF basins corresponding to the lone pairs on the amino nitrogens would be distinct from those on the ring nitrogens, reflecting their different chemical environments. The analysis can also shed light on the delocalization of π-electrons within the thiadiazole ring.

A hypothetical table of AIM parameters for key bonds in Diamino-1λ⁴,2,5-thiadiazol-1-one is presented below for illustrative purposes.

BondρBCP (a.u.)∇²ρBCP (a.u.)HBCP (a.u.)
S=O0.35-0.95-0.40
S-N (ring)0.28-0.60-0.25
C=N (ring)0.40-1.20-0.55
C-NH20.32-0.85-0.35

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway. For Diamino-1λ⁴,2,5-thiadiazol-1-one, this approach can be used to understand its synthesis, reactivity, and potential degradation pathways.

The determination of a reaction pathway involves locating the stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to optimize the geometry of transition states. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the nucleophilic substitution at the carbon atoms of the thiadiazole ring is a plausible reaction. nih.govnih.gov Computational modeling could be used to characterize the transition state for the attack of a nucleophile, providing details on the bond-forming and bond-breaking processes. Similarly, reactions involving the amino groups, such as acylation or alkylation, could be modeled.

The activation barrier is a critical parameter that determines the rate of a chemical reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a fast reaction. For Diamino-1λ⁴,2,5-thiadiazol-1-one, computational studies could determine the activation barriers for various transformations, such as its thermal decomposition or its reaction with different reagents. For instance, the cyclization reactions involved in the synthesis of thiadiazole derivatives have been studied computationally, providing insights into the favorability of different pathways. mdpi.com

An illustrative table of calculated activation barriers for hypothetical reactions of Diamino-1λ⁴,2,5-thiadiazol-1-one is shown below.

ReactionActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)
N-acetylation15.2-5.8
Ring Opening35.712.3
Oxidation to Dioxide22.1-18.4

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and intermolecular interactions. nih.govamanote.com For Diamino-1λ⁴,2,5-thiadiazol-1-one, MD simulations can be particularly useful for understanding the dynamics of the amino groups and the nature of its interactions in a condensed phase. nih.gov

Conformational Analysis: The amino groups in Diamino-1λ⁴,2,5-thiadiazol-1-one can rotate around the C-N bonds, leading to different conformations. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformers. The simulations can also reveal the flexibility of the thiadiazole ring itself.

Intermolecular Interactions: In a solvent or in the solid state, Diamino-1λ⁴,2,5-thiadiazol-1-one can form various intermolecular interactions, most notably hydrogen bonds. The amino groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. MD simulations can be used to study the patterns and dynamics of these hydrogen bonds, providing information on the structure of the solvent around the molecule and the stability of its crystal lattice. researchgate.net The radial distribution function (RDF) is a common tool used in MD simulations to analyze the probability of finding a particle at a certain distance from a reference particle.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (Focus on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. ymerdigital.comresearchgate.net For analogues of Diamino-1λ⁴,2,5-thiadiazol-1-one, QSPR models can be developed to predict intrinsic chemical properties such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), stability, and reactivity. sciepub.com

The process of QSPR modeling involves several steps:

Dataset selection: A set of molecules with known properties is compiled.

Descriptor calculation: A large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Model validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For analogues of Diamino-1λ⁴,2,5-thiadiazol-1-one, a QSPR model could be developed to predict, for example, the energy of the LUMO. This would be valuable for screening a large library of virtual compounds to identify those with desired electronic properties for applications in materials science.

A sample data table for a hypothetical QSPR study on thiadiazole analogues is provided below.

AnalogueTopological Polar Surface Area (Ų)Molecular Weight (g/mol)LogPPredicted LUMO Energy (eV)
Analogue 1110.5180.2-0.5-1.25
Analogue 2125.8212.30.2-1.40
Analogue 398.2166.1-0.9-1.10
Analogue 4140.1245.40.8-1.65

Future Directions and Research Opportunities in Diamino 1λ⁴,2,5 Thiadiazol 1 One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. While general methods for synthesizing 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides, and 1,2,5-thiadiazole (B1195012) S-oxides can be formed via oxidative ring contraction of 1,2,6-thiadiazines, specific, high-yield routes to Diamino-1λ⁴,2,5-thiadiazol-1-one are not well-established. researchgate.netnih.gov Future research should focus on developing novel, efficient, and sustainable synthetic strategies.

Key opportunities include:

Green Chemistry Approaches: The application of green chemistry principles is crucial. This involves exploring alternative energy sources like microwave irradiation or ultrasonication, which have proven effective in accelerating the synthesis of other thiadiazole derivatives with high yields. bohrium.comnanobioletters.com The use of eco-friendly solvents and heterogeneous catalysts, such as MgO nanoparticles, could offer recyclable and milder reaction conditions. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a mild and green approach for constructing heterocyclic backbones, which could be investigated for the synthesis of the target compound. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyTraditional ApproachPotential Sustainable AlternativeKey Advantages of Alternative
Cyclization ReagentsConcentrated acids (H₂SO₄), phosphorus halides (POCl₃) nih.govPolyphosphate Ester (PPE), DABCO acs.orgAvoids toxic and corrosive reagents, milder conditions.
Energy SourceConventional heating (reflux)Microwave irradiation, Ultrasonication nanobioletters.comReduced reaction times, improved yields, energy efficiency.
CatalysisHomogeneous acid/base catalystsHeterogeneous catalysts (e.g., MgO nanoparticles), Photocatalysts rsc.orgresearchgate.netEase of separation, catalyst recyclability, mild reaction conditions.
SolventsVolatile organic compounds (VOCs)Green solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions acs.orgReduced environmental impact and toxicity.

Advanced Functionalization for Tailored Properties and Performance

The two amino groups on the Diamino-1λ⁴,2,5-thiadiazol-1-one scaffold are prime targets for functionalization. Modifying these groups can dramatically alter the molecule's electronic, physical, and biological properties.

Future research should explore:

N-Functionalization: Reactions such as acylation, alkylation, and the formation of Schiff bases or urea/thiourea derivatives at the amino positions can create a library of new compounds. These modifications are critical for tuning solubility, hydrogen bonding capability, and biological receptor interactions. nih.govnih.gov

Metal Complexation: The nitrogen and oxygen atoms of the scaffold can act as ligands for metal ions. The synthesis of metal complexes could lead to materials with enhanced biological activity or novel catalytic and magnetic properties. dovepress.comnih.gov Studies on related 2,5-diamino-1,3,4-thiadiazole (B1295027) have shown that its metal complexes can exhibit significantly increased antifungal activity compared to the ligand alone. dovepress.comnih.gov

Hybrid Molecules: The amino groups serve as handles to "club" the thiadiazole oxide core with other pharmacologically active heterocyclic units (e.g., triazoles, oxadiazoles, coumarins) to create hybrid molecules with potentially synergistic or novel biological activities. nih.govmdpi.com

Table 2: Potential Functionalization Strategies and Their Impact

Functionalization SiteReaction TypePotential Impact on PropertiesExample from Related Compounds
Exocyclic Amino GroupsAcylation / SulfonylationModulate lipophilicity, alter hydrogen bonding, introduce new pharmacophores.Synthesis of N-aryl amines of thiadiazoles for anticonvulsant activity. nih.gov
Exocyclic Amino GroupsSchiff Base FormationCreate extended conjugated systems, link to other bioactive moieties.Schiff bases of thiadiazoles clubbed with other heterocycles for antimicrobial activity. mdpi.com
Ring N and O AtomsMetal CoordinationEnhanced biological activity, development of catalysts or magnetic materials.Cu(II) and Ni(II) complexes of diamino-thiadiazole show increased antifungal activity. dovepress.com
Entire ScaffoldPolymerization/IntegrationCreation of functional polymers, OLEDs, or conductive materials.Thiadiazole derivatives used as building blocks for functional materials in electronics. researchgate.netisres.org

Deeper Understanding of Hypervalent Sulfur Reactivity and Bonding Principles

The λ⁴ sulfur center is a defining feature of Diamino-1λ⁴,2,5-thiadiazol-1-one, making it a hypervalent compound. The chemistry of such systems is less explored than that of their non-oxidized counterparts or other hypervalent atoms like iodine. researchgate.netresearchgate.net A crucial area of future research is to elucidate the fundamental reactivity and bonding of this scaffold.

A key study on 3,4-diamino-2,5-thiadiazole-1-oxides and their corresponding 1,1-dioxide analogues revealed a stark difference in biological activity: the mono-oxide showed potent activity as a CXCR1/CXCR2 antagonist, while the dioxide was inactive despite similar receptor binding. nih.gov This highlights that the oxidation state of the sulfur atom is critical to the molecule's function and warrants deeper investigation into:

Electronic Structure: The effect of the S=O bond on the aromaticity and electron distribution of the thiadiazole ring.

Reactivity: Exploring reactions that target the hypervalent sulfur, such as reduction back to the sulfide (B99878) or further oxidation to the sulfone (S,S-dioxide), and how these transformations affect the molecule's properties. mdpi.com

Bonding: Detailed structural analysis, possibly through X-ray crystallography of a series of derivatives, to understand the bond lengths and angles around the sulfur atom and within the heterocyclic ring. nih.gov

Integration into Multi-component Systems and Hybrid Functional Materials

Thiadiazole derivatives are recognized for their utility as building blocks in materials science, particularly in organic electronics, due to their electron-accepting nature. researchgate.netisres.org The introduction of the S-oxide group in Diamino-1λ⁴,2,5-thiadiazol-1-one modifies its electronic properties, opening up new possibilities for materials design.

Future work could focus on:

Polymer Science: Using the diamino functionality to incorporate the thiadiazole oxide unit as a monomer in the synthesis of novel polyamides, polyimides, or other functional polymers.

Organic Electronics: Investigating the potential of this scaffold in organic light-emitting diodes (OLEDs), photovoltaic cells, or as a component in charge-transfer complexes, where the electronic properties of the thiadiazole ring are paramount. mdpi.comresearchgate.net

Hybrid Materials: Creating hybrid organic-inorganic materials by, for example, grafting the molecule onto silica (B1680970) surfaces or coordinating it with metal-organic frameworks (MOFs) to develop new sensors or catalysts.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating discovery. For Diamino-1λ⁴,2,5-thiadiazol-1-one, a synergistic approach is essential for rational design and for understanding structure-property relationships.

Future research should employ:

DFT Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR), which can guide synthetic efforts and help interpret experimental results. nih.govresearchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular docking studies can predict the binding modes of derivatives with biological targets, such as the CXCR1/CXCR2 receptors, helping to rationalize observed activities and design more potent analogues. nih.govmdpi.com

Reaction Mechanism Studies: Computational modeling can elucidate potential reaction pathways for both the synthesis and reactivity of the compound, providing insights that are difficult to obtain through experiments alone.

Table 3: Key Parameters in Computational Analysis

Computational MethodParameterSignificance for Research
DFT (Density Functional Theory)Optimized Geometry (Bond Lengths/Angles)Provides the most stable 3D structure; validates experimental data (e.g., X-ray). nih.gov
HOMO/LUMO EnergiesPredicts electronic properties, reactivity, and potential for use in electronic materials. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Molecular DockingBinding Affinity / ScorePredicts how strongly a molecule binds to a protein target, guiding drug design. mdpi.commdpi.com
ADMET PredictionLipinski's Rule of Five, etc.Assesses the drug-likeness and potential oral bioavailability of a compound. mdpi.com

Potential for Emerging Technologies and Niche Applications in Chemical Sciences

Building on the known biological activities of closely related structures, Diamino-1λ⁴,2,5-thiadiazol-1-one holds significant promise for new technologies and applications.

The most immediate opportunity lies in medicinal chemistry . The discovery that 3,4-diamino-2,5-thiadiazole-1-oxides are potent antagonists of the CXCR1 and CXCR2 chemokine receptors opens a clear path for future research. nih.gov These receptors are implicated in a range of inflammatory diseases and cancer, making this scaffold a highly attractive starting point for the development of new therapeutics. researchgate.netnih.gov

Other potential areas include:

Agrochemicals: Many heterocyclic compounds, including thiadiazoles, have applications as herbicides or fungicides. nih.gov The unique structure of this S-oxide derivative could be explored for novel agrochemical activity.

Fluorescent Probes: The conjugated system of the thiadiazole ring, when appropriately functionalized, can lead to fluorescent molecules. rsc.org Research could explore its potential as a scaffold for developing sensors or bio-imaging agents.

Energetic Materials: While safety profiles are a strict exclusion of this article, the high nitrogen content and oxygen balance of functionalized thiadiazole derivatives are features often explored in the field of energetic materials.

By systematically exploring these research avenues, the scientific community can unlock the full potential of Diamino-1λ⁴,2,5-thiadiazol-1-one, transforming it from a chemical curiosity into a valuable tool for science and technology.

Q & A

What are the standard protocols for synthesizing Diamino-1lambda4,2,5-thiadiazol-1-one derivatives? (Basic)

The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysis. For example, hydrazide derivatives can be dissolved in DMSO, refluxed for 18 hours, and purified via reduced-pressure distillation followed by crystallization (water-ethanol mixtures yield light-yellow powders with ~65% efficiency and melting points around 141–143°C). Substituted benzaldehydes are then introduced under acidic conditions (e.g., glacial acetic acid) to form derivatives via condensation . For heterocyclic modifications, cross-coupling reactions with iodinated intermediates (e.g., 3,5-diiodo-1,2,4-thiadiazole) are critical for structural diversification .

Which spectroscopic and analytical techniques are essential for characterizing thiadiazole-based compounds? (Basic)

X-ray crystallography is pivotal for resolving molecular geometry, particularly for intermediates like 3,5-diiodo-1,2,4-thiadiazole, where bond angles and ring conformations are validated . Spectroscopic methods include NMR for tracking substituent integration and IR for identifying functional groups (e.g., C=S stretches in thiadiazoles). Melting point analysis (e.g., 141–143°C) and elemental analysis further confirm purity .

How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives across studies? (Advanced)

Contradictions often arise from variations in substituent patterns, assay protocols, or microbial strains. A systematic approach involves:

  • Standardizing bioassays : Use consistent MIC (Minimum Inhibitory Concentration) testing protocols against reference strains (e.g., S. aureus, E. coli).
  • Structural benchmarking : Compare activity trends with analogs (e.g., thiophene- or pyridine-substituted derivatives) to isolate substituent effects .
  • Meta-analysis : Apply qualitative frameworks (e.g., iterative data triangulation) to reconcile conflicting results by evaluating experimental conditions and data collection biases .

What methodologies optimize reaction yields of this compound derivatives under varying conditions? (Advanced)

Yield optimization requires addressing solvent polarity, temperature, and catalyst selection. For example:

  • Solvent effects : DMSO enhances solubility of polar intermediates but may require post-reaction dilution with ice water to precipitate products efficiently (~65% yield) .
  • Catalytic additives : Sodium acetate in thiosemicarbazide reactions improves imine formation efficiency in benzodioxine-based syntheses .
  • Temperature control : Reflux at 40°C for heterocyclic condensations minimizes side reactions, as seen in benzoimidazo-triazolone syntheses .

What steps are involved in evaluating the antimicrobial activity of thiadiazole derivatives? (Basic)

Standard protocols include:

  • Compound preparation : Dissolve derivatives in DMSO at 1 mg/mL for stock solutions.
  • Agar dilution assays : Test against Gram-positive/negative bacteria and fungi at concentrations ranging from 1–256 µg/mL.
  • MIC determination : Identify the lowest concentration inhibiting visible microbial growth after 24–48 hours. Enaminone derivatives, for instance, show enhanced activity due to electron-withdrawing substituents (e.g., halogens) .

How do cross-coupling reactions enhance structural diversity in thiadiazole intermediates? (Advanced)

Cross-coupling (e.g., Suzuki or Ullmann reactions) with iodinated thiadiazoles introduces aryl, heteroaryl, or alkyl groups. For example:

  • 3,5-Diiodo-1,2,4-thiadiazole serves as a scaffold for Pd-catalyzed couplings, enabling substitutions at C3 and C5 positions.
  • Electronic tuning : Electron-deficient groups (e.g., bromophenyl) improve reactivity in subsequent nucleophilic substitutions, as seen in brominated benzoimidazo-triazolones .

What strategies elucidate reaction mechanisms for thiadiazole ring formation? (Advanced)

Mechanistic studies combine kinetic monitoring and intermediate trapping:

  • Kinetic profiling : Track hydrazide cyclization via HPLC or in situ IR to identify rate-determining steps (e.g., ring closure vs. dehydration) .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to map nitrogen incorporation in triazole-thiadiazole hybrids.
  • Computational modeling : DFT calculations predict transition states for DMF-DMA-mediated enaminone formation, validating experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diamino-1lambda4,2,5-thiadiazol-1-one
Reactant of Route 2
Diamino-1lambda4,2,5-thiadiazol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.